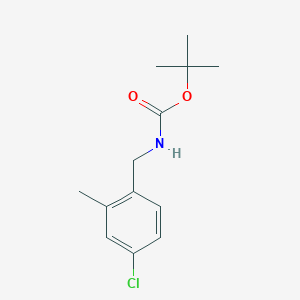
tert-Butyl (5-chloro-3-nitropyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-chloro-3-nitropyridine. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane. The reaction conditions often include room temperature and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Products with different functional groups replacing the chloro group.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the compound, depending on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activities. It can be used in the design of bioactive molecules and pharmaceuticals.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds in drug discovery and development.
Industry: In the industrial sector, tert-butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can engage in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl N-(benzyloxy)carbamate: Another carbamate with a different substituent on the nitrogen atom.
tert-Butyl (6-chloropyridin-2-yl)carbamate: A compound with a similar pyridine ring but different substitution pattern.
Uniqueness: tert-Butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate is unique due to the presence of both a chloro and a nitro group on the pyridine ring
Propriétés
Formule moléculaire |
C10H12ClN3O4 |
|---|---|
Poids moléculaire |
273.67 g/mol |
Nom IUPAC |
tert-butyl N-(5-chloro-3-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-8-7(14(16)17)4-6(11)5-12-8/h4-5H,1-3H3,(H,12,13,15) |
Clé InChI |
WUUSKGSLOINHQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



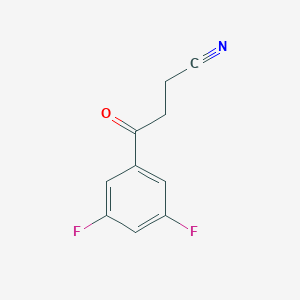
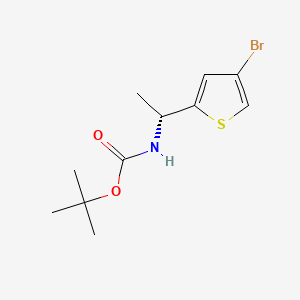
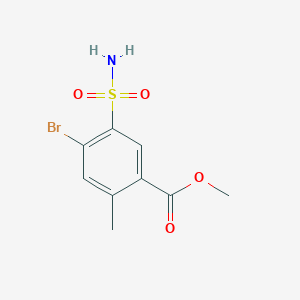
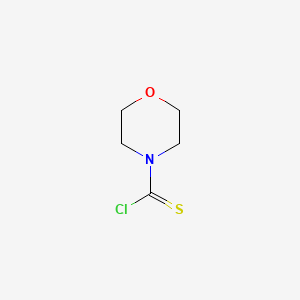
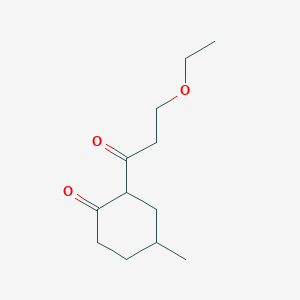
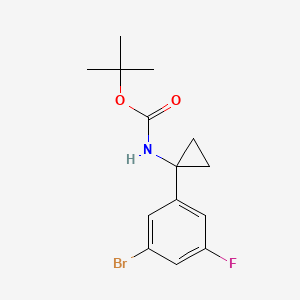
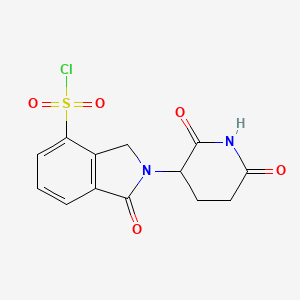
![bis(4-methylbenzene-1-sulfonic acid), N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide](/img/structure/B15303232.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-[2-(methylamino)ethoxy]ethylamino]isoindoline-1,3-dione](/img/structure/B15303244.png)
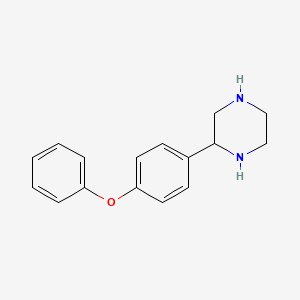
amine](/img/structure/B15303270.png)
